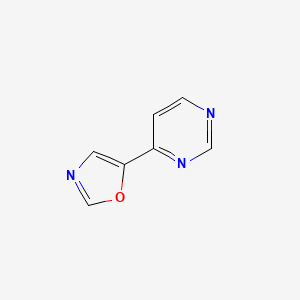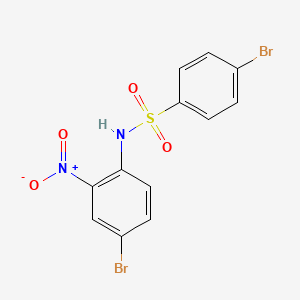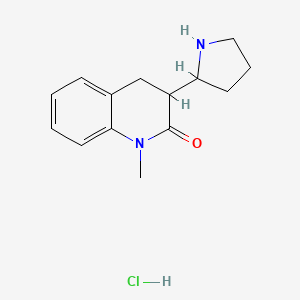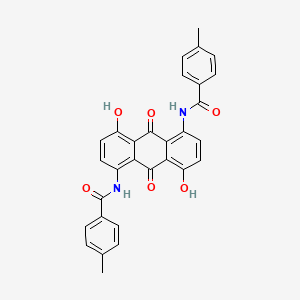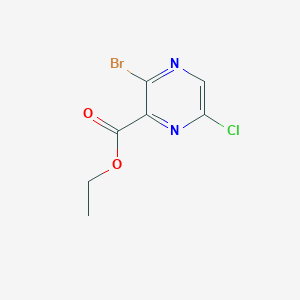![molecular formula C28H18F4N2O4 B13133043 1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione CAS No. 62149-29-5](/img/structure/B13133043.png)
1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and properties. This compound features two difluoromethoxyphenyl groups attached to an anthracene-9,10-dione core, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 4-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are often employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives .
Applications De Recherche Scientifique
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione
- 1,4-Bis((4-chlorophenyl)amino)anthracene-9,10-dione
- 1,4-Bis((4-phenyl)amino)anthracene-9,10-dione
Uniqueness
1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties.
Propriétés
Numéro CAS |
62149-29-5 |
|---|---|
Formule moléculaire |
C28H18F4N2O4 |
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
1,4-bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H18F4N2O4/c29-27(30)37-17-9-5-15(6-10-17)33-21-13-14-22(34-16-7-11-18(12-8-16)38-28(31)32)24-23(21)25(35)19-3-1-2-4-20(19)26(24)36/h1-14,27-28,33-34H |
Clé InChI |
ABJAPHAVZLRQEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC(F)F)NC5=CC=C(C=C5)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



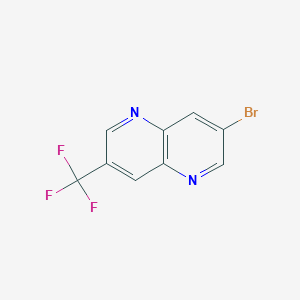


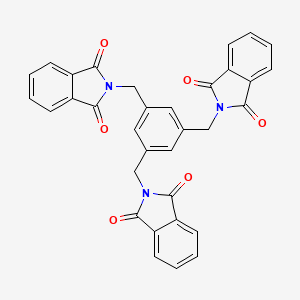
![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
